molecular formula C11H12BrClO2 B1397201 4-(4-bromo-2-chlorophenoxy)tetrahydro-2H-pyran CAS No. 1056465-06-5

4-(4-bromo-2-chlorophenoxy)tetrahydro-2H-pyran

Cat. No. B1397201
CAS RN: 1056465-06-5
M. Wt: 291.57 g/mol
InChI Key: ZWSZBQFBYHYZSO-UHFFFAOYSA-N
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Description

“4-(4-bromo-2-chlorophenoxy)tetrahydro-2H-pyran” is a chemical compound with the molecular formula C11H12BrClO2 . It has an average mass of 291.569 Da and a monoisotopic mass of 289.970917 Da .


Synthesis Analysis

This compound can be used as a starting material in the synthesis of other compounds. For example, it can be used in the synthesis of 2-(4-lithiophenoxy)-tetrahydro-2H-pyran and 4-(tetrahydropyranyloxymethyl)phenyl magnesium bromide .


Molecular Structure Analysis

The molecular structure of this compound consists of a tetrahydro-2H-pyran ring attached to a 4-bromo-2-chlorophenoxy group . The bromine and chlorine atoms on the phenoxy group make it a halogenated heterocycle .

Scientific Research Applications

Based on the information gathered from various sources, here is a comprehensive analysis of the scientific research applications of “4-(4-bromo-2-chlorophenoxy)tetrahydro-2H-pyran”:

Nickel-Catalyzed Alkyl-Alkyl Suzuki Coupling Reactions

This compound is used as a reactant in nickel-catalyzed alkyl-alkyl Suzuki coupling reactions with boron reagents. These reactions are pivotal in the synthesis of complex organic compounds, particularly in the pharmaceutical industry .

Preparation of Melanocortin-4 Receptor Agonist

It serves as a precursor in the preparation of a selective small-molecule melanocortin-4 receptor agonist. This application has shown efficacy in a pilot study of sexual dysfunction in humans, indicating its potential in therapeutic treatments .

Synthesis of Aliphatic Hydrocarbons

The compound is involved in the preparation of aliphatic hydrocarbons via nickel-catalyzed Suzuki cross-coupling with alkylboranes. This process is significant for creating various hydrocarbon chains used in different industrial applications .

Pharmaceutical Intermediate

It is utilized as a pharmaceutical intermediate, particularly in producing 4-bromo-phenol at ambient temperatures. This intermediate plays a crucial role in synthesizing various pharmaceutical agents .

Organic Synthesis Building Block

As a halogenated heterocycle, it acts as a building block in organic synthesis, contributing to the creation of diverse organic molecules and facilitating complex synthetic pathways .

Tetrahydropyran Derivatives Synthesis

The compound is also involved in the synthesis of tetrahydropyran derivatives, which are valuable in organic chemistry for their unique chemical properties and potential applications in material science .

Safety and Hazards

This compound is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, it is recommended to wash the eyes with copious amounts of water for at least 15 minutes . In case of inhalation, it is recommended to remove the victim to fresh air . In case of ingestion, it is recommended to wash out the mouth with copious amounts of water for at least 15 minutes .

Mechanism of Action

Target of Action

It is often used as a pharmaceutical intermediate , suggesting that it may be involved in the synthesis of various active pharmaceutical ingredients.

Biochemical Pathways

The compound is used as a starting material in the synthesis of other compounds . It’s possible that it participates in various biochemical pathways depending on the specific active pharmaceutical ingredient being synthesized.

properties

IUPAC Name

4-(4-bromo-2-chlorophenoxy)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrClO2/c12-8-1-2-11(10(13)7-8)15-9-3-5-14-6-4-9/h1-2,7,9H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWSZBQFBYHYZSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=C(C=C(C=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-bromo-2-chlorophenoxy)tetrahydro-2H-pyran

Synthesis routes and methods

Procedure details

A mixture of 4-bromo-2-chloro-phenol (4 g, 19.28 mmol), tetrahydro-4-pyranol (2.20 ml, 23.13 mmol) and polymer supported triphenylphosphine (17.29 g, 39.29 mmol; purchased from Argonaut, loading 2.23 mmol/g) was suspended in DCM (250 ml) and then cooled to 0° C. Di-tert-butyl azadicarboxylate (6.65 g, 28.92 mmol) was added portionwise and the reaction mixture was warmed to r.t. and shaken for 2 h. The resin was filtered off and washed with DCM. The combined filtrates were evaporated to dryness. The crude product thus obtained was purified by column chromatography (silica gel; DCM/7M solution of NH3 in MeOH up to 2%). The desired fractions were collected and concentrated in vacuo to yield intermediate compound D27 as colorless oil (5.38 g, 95%).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step One
Quantity
17.29 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Three
Name
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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